molecular formula C15H21BN2O3 B13994727 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol

Cat. No.: B13994727
M. Wt: 288.15 g/mol
InChI Key: VHTUZRNZOYSMJH-UHFFFAOYSA-N
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Description

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol is a complex organic compound that features a boron-containing dioxaborolane ring fused to a pyrrolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol typically involves the formation of the dioxaborolane ring followed by its attachment to the pyrrolopyridine core. One common method involves the reaction of a pyrrolopyridine derivative with a boronic acid or boronate ester under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of biaryl compounds.

Scientific Research Applications

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry or forming new bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol apart from similar compounds is its unique combination of a pyrrolopyridine core with a boron-containing dioxaborolane ring

Properties

Molecular Formula

C15H21BN2O3

Molecular Weight

288.15 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol

InChI

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-11-5-6-18(7-8-19)13(11)17-10-12/h5-6,9-10,19H,7-8H2,1-4H3

InChI Key

VHTUZRNZOYSMJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)CCO

Origin of Product

United States

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